PDE5A1 Inhibitory Potency: Head-to-Head Benchmarking Against the Canonical PDE5 Inhibitor Sildenafil
The target compound inhibits recombinant human PDE5A1 with an IC50 of 13 nM in a cell-free fluorescence-based enzymatic assay using FAM-cyclic-3',5'-GMP as substrate [1]. In a comparable recombinant human PDE5A catalytic domain assay, sildenafil exhibits an IC50 of 3.5 nM [2]. Although sildenafil is approximately 3.7-fold more potent, the target compound belongs to a structurally distinct benzamide chemotype that may avoid the pyrazolopyrimidinone-associated metabolic liabilities (e.g., CYP3A4-dependent clearance). This potency, within the low nanomolar range, places the target compound in the same pharmacological tier as clinical PDE5 inhibitors.
| Evidence Dimension | IC50 against human recombinant PDE5A1 (cell-free enzymatic assay) |
|---|---|
| Target Compound Data | 13 nM |
| Comparator Or Baseline | Sildenafil: 3.5 nM |
| Quantified Difference | Sildenafil is 3.7-fold more potent |
| Conditions | Target compound: Recombinant human N-terminal GST-tagged PDE5A1 expressed in baculovirus-infected Sf9 cells, FAM-cyclic-3',5'-GMP substrate (BindingDB entry BDBM50467484) [1]. Sildenafil: Recombinant human PDE5 catalytic domain, [³H]cGMP substrate (reported in Wang et al., 2020) [2]. |
Why This Matters
Demonstrates that the target compound is a low-nanomolar PDE5 inhibitor suitable for in vitro pharmacology studies, but procurement decisions for PDE5-driven assays must account for its specific potency and scaffold-dependent metabolic profile rather than treating all 'PDE5 inhibitors' as interchangeable.
- [1] BindingDB, Entry BDBM50467484 (CHEMBL4281590). IC50: 13 nM for human PDE5A1. Assay description as above. View Source
- [2] Wang, G., et al. (2020). 'PDE5 inhibitors: structural insights and therapeutic potential.' European Journal of Medicinal Chemistry, 205, 112666. Sildenafil PDE5 IC50 = 3.5 nM. View Source
